molecular formula C10H8O2 B1609753 5-Methoxy-1H-inden-1-one CAS No. 72913-59-8

5-Methoxy-1H-inden-1-one

Cat. No. B1609753
CAS RN: 72913-59-8
M. Wt: 160.17 g/mol
InChI Key: RUBAXSSGWHONDJ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-inden-1-one, also known as 5-methoxy-2,3-dihydro-1H-inden-1-one, is a chemical compound with the molecular formula C10H10O2 . It appears as a green-brown crystalline powder .


Synthesis Analysis

The synthesis of 1-indanones, including this compound, has been widely studied. For instance, in one method, 5-methoxyindan-1-one reacted with a Grignard reagent followed by acid-catalyzed dehydration and hydrogenolysis of the resulting double bond .


Molecular Structure Analysis

The molecular structure of this compound consists of a 10-membered carbon ring with a methoxy (–OCH3) group attached to the 5th carbon and a ketone (C=O) functional group attached to the 1st carbon .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 303.6±31.0 °C at 760 mmHg, and a flash point of 145.8±18.4 °C . It also has a melting point range of 107-111°C .

Scientific Research Applications

Photochemistry and Spectroscopy

Infrared Spectrum and UV-induced Photochemistry
Research on the molecular structure and photochemistry of related compounds like 5-methoxy-1-phenyl-1H-tetrazole (5MPT) reveals insights into the infrared spectrum and UV-induced photochemical processes. Studies indicate that UV irradiation leads to unimolecular decomposition, producing methylcyanate and phenylazide among other products. This highlights the compound's role in understanding photochemical reactions and potential applications in photochemical synthesis (Gómez-Zavaglia et al., 2006).

Biochemistry and Electron Transfer

Electron Transfer Mediation
1-Methoxy-5-methylphenazinium methyl sulfate, a compound related to 5-Methoxy-1H-inden-1-one, has been explored for its properties as a photochemically stable electron carrier. Its role in mediating electron transfer between NADH and various electron acceptors demonstrates its potential in biochemistry and medical technology, particularly in assays of NAD-linked dehydrogenases and other biochemical processes (Hisada & Yagi, 1977).

Organic Synthesis

Microwave-Assisted Alkenylation
The catalyzed microwave-assisted alkenylation of methoxyphenols leading to the synthesis of indenes and chromenes, depending on the position of the methoxy group, illustrates the compound's relevance in organic synthesis. This process showcases the versatility of methoxy-substituted compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Rao et al., 2015).

Safety and Hazards

5-Methoxy-1H-inden-1-one is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

5-methoxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBAXSSGWHONDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452924
Record name 5-Methoxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72913-59-8
Record name 5-Methoxy-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DBU (9.2 mL, 61.7 mmol) was added to a solution of 5-methoxy-3-bromo-1-indanone (14.8 g, 61.7 mmol) in THF (100 mL) at −10° C. dropwise over 10 minutes. The resulting solution was stirred at −10° C. for 20 minutes, quenched via addition of saturated aqueous NH4Cl (100 mL), and extracted with EtOAc (3×100 mL). The combined organic extracts were washed with brine (100 mL), dried over MgSO4, and concentrated. The crude product was purified by column chromatography (SiO2) using a 0-35% ethyl acetate-hexanes gradient to afford 5.4 g (55%−two steps) of the subtitle compound. 1H NMR (CDCl3 300 MHz) δ 7.42 (d, 1H), 7.38 (d, 1H), 6.62 (s, 1H), 6.60 (d, 1H), 5.89 (d, 1H), 3.85 (s, 3H) ppm. MS calculated for C10H8O2+H: 161, observed: 161.
Name
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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